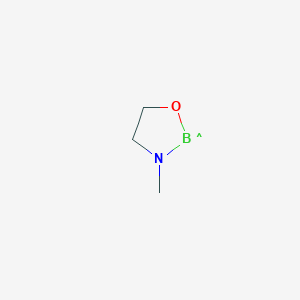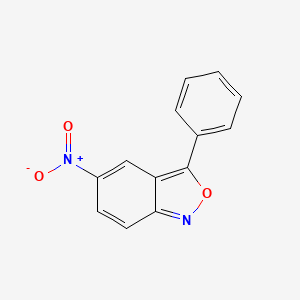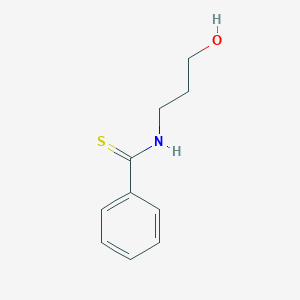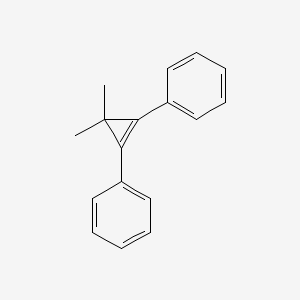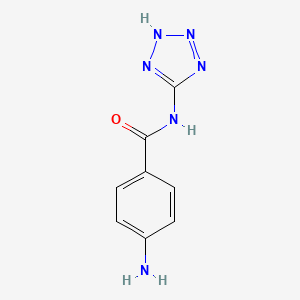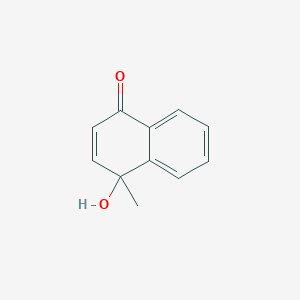
4-Hydroxy-4-methyl-1(4H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methyl-1(4H)-naphthalenone is an organic compound with a unique structure that includes a hydroxyl group and a methyl group attached to a naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-1(4H)-naphthalenone typically involves the reaction of naphthalenone derivatives with appropriate reagents to introduce the hydroxyl and methyl groups. One common method is the Friedel-Crafts acylation followed by reduction and hydroxylation steps. The reaction conditions often require the use of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-1(4H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the naphthalenone core can be reduced to form alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted naphthalenones.
Scientific Research Applications
4-Hydroxy-4-methyl-1(4H)-naphthalenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-1(4H)-naphthalenone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Known for its use as a solvent and intermediate in organic synthesis.
4-Hydroxy-4-methyl-2-pentanone: Another compound with similar functional groups but different structural properties.
Uniqueness
4-Hydroxy-4-methyl-1(4H)-naphthalenone is unique due to its naphthalenone core, which imparts distinct chemical and physical properties
Properties
CAS No. |
42860-82-2 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-hydroxy-4-methylnaphthalen-1-one |
InChI |
InChI=1S/C11H10O2/c1-11(13)7-6-10(12)8-4-2-3-5-9(8)11/h2-7,13H,1H3 |
InChI Key |
QDGSTUREZOEZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





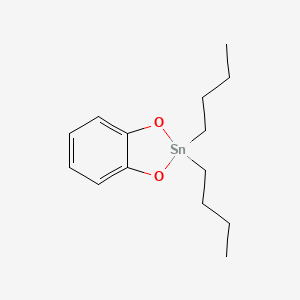
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
